C.I. Acid blue 158
Overview
Description
Acid Blue 158, also known as C.I. Acid Blue 158, is a multifunctional dye widely used in various scientific and industrial applications. It is primarily utilized in biological experiments to observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms . Additionally, Acid Blue 158 is employed in traditional fields such as textile dyeing and emerging fields like functional textile processing, food pigments, and dye-sensitized solar cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acid Blue 158 involves the formation of a chromium complex with the dye molecule. The process typically requires strong acidic conditions to stabilize the 1:1 chromium complexes . The reaction conditions include the use of strong acids such as sulfuric acid to facilitate the formation of the chromium complex.
Industrial Production Methods: In industrial settings, the production of Acid Blue 158 involves the large-scale synthesis of the chromium complex dye. The process includes the preparation of the dye intermediates, followed by the complexation with chromium ions under controlled acidic conditions. The final product is then purified and dried for commercial use .
Chemical Reactions Analysis
Types of Reactions: Acid Blue 158 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to changes in its chemical structure and color properties.
Reduction: Acid Blue 158 can be reduced, resulting in the alteration of its chromophore and a shift in its absorption spectrum.
Substitution: The dye can participate in substitution reactions, where functional groups on the dye molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of reduced dye species with altered color properties .
Scientific Research Applications
Acid Blue 158 has a wide range of scientific research applications, including:
Chemistry: Used as a staining agent to visualize chemical reactions and track the movement of molecules.
Medicine: Utilized in clinical diagnostics to detect biomolecules and study tissue pathology.
Mechanism of Action
The mechanism of action of Acid Blue 158 involves its ability to bind to specific molecular targets and pathways. The dye interacts with biomolecules such as proteins and nucleic acids, allowing researchers to visualize and track these molecules in various biological processes. The binding of Acid Blue 158 to its targets results in changes in the absorption and fluorescence properties of the dye, enabling the detection and analysis of the biomolecules .
Comparison with Similar Compounds
Acid Blue 158 is unique compared to other similar compounds due to its specific chemical structure and properties. Some similar compounds include:
- Acid Blue 2G
- Acid Blue No 7
- Acid Fast Blue GGN
- Chromium Complex Blue 2G
These compounds share similar applications in textile dyeing and biological staining but differ in their chemical structures and specific properties . Acid Blue 158 stands out due to its stability in strong acidic conditions and its versatility in various scientific and industrial applications .
Properties
IUPAC Name |
disodium;chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate;hydroxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O8S2.Cr.2Na.H2O/c23-15-10-17(32(28,29)30)12-5-1-2-6-13(12)19(15)22-21-14-9-8-11-4-3-7-16(31(25,26)27)18(11)20(14)24;;;;/h1-10,23-24H,(H,25,26,27)(H,28,29,30);;;;1H2/q;+3;2*+1;/p-5 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZPAFVDCIVGCR-UHFFFAOYSA-I | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N=NC3=C(C4=C(C=CC=C4S(=O)(=O)[O-])C=C3)[O-])[O-])S(=O)(=O)[O-].[OH-].[Na+].[Na+].[Cr+3] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11CrN2Na2O9S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6370-08-7 | |
Record name | Chromate(2-), hydroxy[3-(hydroxy-.kappa.O)-4-[2-[1-(hydroxy-.kappa.O)-8-sulfo-2-naphthalenyl]diazenyl-.kappa.N1]-1-naphthalenesulfonato(4-)]-, sodium (1:2), (T-4)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disodium hydroxy[3-hydroxy-4-[(1-hydroxy-8-sulpho-2-naphthyl)azo]naphthalene-1-sulphonato(4-)]chromate(2-) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.250 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACID BLUE 158 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP9T9CMP6N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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